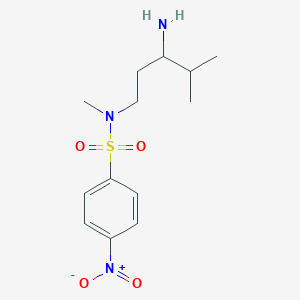

N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide

Description

Properties

Molecular Formula |

C13H21N3O4S |

|---|---|

Molecular Weight |

315.39 g/mol |

IUPAC Name |

N-(3-amino-4-methylpentyl)-N-methyl-4-nitrobenzenesulfonamide |

InChI |

InChI=1S/C13H21N3O4S/c1-10(2)13(14)8-9-15(3)21(19,20)12-6-4-11(5-7-12)16(17)18/h4-7,10,13H,8-9,14H2,1-3H3 |

InChI Key |

JGLRDFNWXOCHNU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C(CCN(C)S(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide typically involves multiple steps. One common synthetic route starts with the nitration of benzene to form nitrobenzene, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the desired product yield and purity. Continuous flow microreactor systems have been developed to optimize the reaction kinetics and improve the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group results in the formation of an amino derivative, while substitution reactions can yield a variety of functionalized products .

Scientific Research Applications

N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

a. Substituent Effects on Electronic Properties

- Nitro Group Position : The target compound’s para-nitro group () withdraws electron density, increasing sulfonamide acidity compared to ortho-nitro analogs (). This may enhance hydrogen-bonding capacity in biological systems .

- Halogen vs. Amino Substituents: Chloro/bromo substituents (Evidences 2, 4) increase lipophilicity but reduce solubility, whereas amino groups (Evidences 4, 6, 7) improve aqueous solubility and enable ionic interactions .

b. Steric and Conformational Influences

- Branched vs. Linear Chains: The target compound’s 3-amino-4-methylpentyl chain introduces greater steric hindrance than the linear 1-amino-4-methylpentan-2-yl group in . This could limit binding to narrow enzyme active sites .

c. Computational Predictions

Molecular docking tools like AutoDock Vina () could theoretically predict binding modes of these sulfonamides. For example:

- The target’s amino group may form salt bridges with acidic residues in proteins.

- Bulky substituents (e.g., 3-bromo-4-methoxyphenyl in ) might clash with hydrophobic pockets, reducing affinity .

Biological Activity

N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide is a sulfonamide derivative that has garnered attention due to its potential biological activities. This compound belongs to a class of sulfonamides known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and enzyme inhibition effects. The following sections provide a comprehensive overview of its biological activity, including synthesis methods, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound's structure can be represented as follows:

- Chemical Formula : CHNOS

- Molecular Weight : 284.34 g/mol

The synthesis of sulfonamide derivatives typically involves the reaction of an amine with a sulfonyl chloride. In the case of this compound, the process may include the following steps:

- Preparation of the Sulfonamide : The reaction of 4-nitrobenzenesulfonyl chloride with N-(3-amino-4-methylpentyl)-N-methylamine.

- Purification : Crystallization or chromatography to isolate the desired product.

Antibacterial Activity

Sulfonamides are widely recognized for their antibacterial properties, primarily through the inhibition of bacterial folate synthesis. Research has indicated that this compound exhibits significant antibacterial activity against various strains of bacteria.

Case Study: Antibacterial Efficacy

A study conducted on synthesized sulfonamide derivatives showed that several compounds, including this compound, demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods.

| Compound Name | MIC (µg/mL) | Bacterial Strain |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| Other Sulfonamide Derivative 1 | 16 | Escherichia coli |

| Other Sulfonamide Derivative 2 | 64 | Pseudomonas aeruginosa |

Anti-inflammatory Activity

In addition to antibacterial properties, sulfonamides have been studied for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory response.

Experimental Findings

In vitro studies have shown that this compound can inhibit COX activity, leading to reduced production of prostaglandins associated with inflammation.

Enzyme Inhibition Studies

Research has also focused on the compound's ability to inhibit specific enzymes relevant in disease pathways. For instance, studies on carbonic anhydrase (CA) inhibitors have shown that sulfonamides can bind effectively to various isoforms of this enzyme.

Binding Affinity Data

The binding affinities of various sulfonamide derivatives to carbonic anhydrase isoforms have been measured using fluorescent thermal shift assays (FTSA). The results indicate that this compound exhibits a notable affinity for CA I and CA II.

| Compound Name | Kd (nM) | Isoform |

|---|---|---|

| This compound | 6 | CA I |

| Other Sulfonamide Derivative 1 | 15 | CA II |

| Other Sulfonamide Derivative 2 | 30 | CA VII |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(3-Amino-4-methylpentyl)-N-methyl-4-nitrobenzene-1-sulfonamide, and how are intermediates stabilized?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Nitration and sulfonation reactions under controlled conditions (e.g., low temperature for nitro-group introduction, anhydrous solvents for sulfonamide formation). Protecting groups, such as tert-butoxycarbonyl (Boc), may be used to prevent undesired side reactions at the amino group .

- Step 2 : Amine alkylation using reagents like sodium hydride (NaH) to facilitate nucleophilic substitution, as seen in analogous sulfonamide syntheses .

- Key Conditions : Inert atmosphere (N₂/Ar), solvents like dichloromethane (DCM) or dimethylformamide (DMF), and purification via column chromatography .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions and stereochemistry. For example, aromatic protons in the nitrobenzene moiety appear as distinct doublets (~δ 8.0–8.5 ppm) .

- High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ or [M–H]⁻ ions) .

Q. What solvent systems and reaction conditions minimize side products during synthesis?

- Methodological Answer :

- Solvents : Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates for sulfonamide bond formation.

- Temperature : Maintain ≤0°C during nitration to avoid over-oxidation.

- Catalysts : Use triethylamine (Et₃N) or 4-dimethylaminopyridine (DMAP) to activate acyl intermediates .

Advanced Research Questions

Q. How can computational modeling predict the compound’s binding affinity to biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites (e.g., carbonic anhydrase II). Docking scores (<–7.0 kcal/mol suggest strong binding) correlate with inhibitory activity .

- Molecular Dynamics (MD) Simulations : Assess binding stability over 100-ns trajectories (e.g., root-mean-square deviation <2.0 Å indicates stable complexes) .

- Free Energy Calculations : MM-PBSA/GBSA methods quantify binding energy contributions from hydrophobic/electrostatic interactions .

Q. What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. ineffective)?

- Methodological Answer :

- Dose-Response Studies : Perform minimum inhibitory concentration (MIC) assays across bacterial strains (e.g., S. aureus, E. coli) with positive controls (e.g., ciprofloxacin) .

- Metabolic Stability Assays : Use liver microsomes to evaluate if rapid degradation explains inconsistent in vivo results .

- Structural Analog Comparison : Test derivatives with modified nitro/amino groups to isolate pharmacophoric features .

Q. How can researchers optimize the compound’s pharmacokinetic properties for therapeutic applications?

- Methodological Answer :

- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl, carboxyl) to reduce logP from ~3.5 (high lipophilicity) to 1.5–2.0 for improved solubility .

- Prodrug Design : Mask the amino group with acetyl or PEG moieties to enhance bioavailability .

- In Vitro ADME : Assess permeability (Caco-2 cells), plasma protein binding (ultrafiltration), and cytochrome P450 inhibition .

Q. What mechanistic insights explain its role in enzyme inhibition (e.g., carbonic anhydrase)?

- Methodological Answer :

- Kinetic Analysis : Use Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive). For example, sulfonamides often compete with bicarbonate at the active site .

- Isothermal Titration Calorimetry (ITC) : Measure binding enthalpy (ΔH) and entropy (ΔS) to elucidate driving forces .

- X-ray Crystallography : Resolve co-crystal structures to visualize hydrogen bonds between the sulfonamide group and Zn²⁺ in carbonic anhydrase .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.